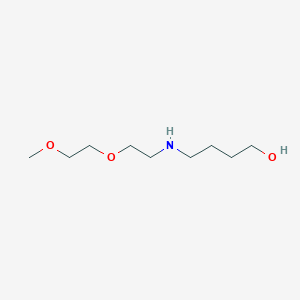
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol” is a chemical compound with the molecular formula C9H21NO3 . It has a molecular weight of 191.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3 . This indicates that the compound contains a methoxyethoxy group, an ethylamino group, and a butanol group.Physical And Chemical Properties Analysis
This compound has a storage temperature recommendation of room temperature .Scientific Research Applications
Asymmetric Synthesis
(Mattei, Moine, Püntener, & Schmid, 2011) reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol through reductive amination, highlighting the versatility of similar structures in synthetic chemistry for creating compounds with high enantiomeric excess, which is crucial in the development of pharmaceuticals and fine chemicals.
Photopolymerization
Research on nitroxide-mediated photopolymerization by (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010) introduces a compound with a structure related to 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol as a photoiniferter. This demonstrates its application in developing materials through photopolymerization, which is significant in coatings, adhesives, and 3D printing technologies.
Antimicrobial Agents
The work of (Doraswamy & Ramana, 2013) on synthesizing substituted phenyl azetidines points to the relevance of compounds like this compound in generating potential antimicrobial agents. This line of research is pivotal for discovering new antibiotics and addressing antibiotic resistance.
Bioimaging Applications
(Chang, Bondar, Liu, Liu, Singh, Belfield, Sheely, Masunov, Hagan, & Van Stryland, 2019) explored the electronic properties of squaraines for fluorescence bioimaging, demonstrating the use of related compounds in developing probes for cellular imaging. This research is crucial for advancements in medical diagnostics and research microscopy.
Chemical Sensing
A study on rhodamine-based dual chemosensors by (Roy, Shee, Mukherjee, Mandal, & Roy, 2019) showcases the potential of structurally similar compounds in creating sensors for detecting metal ions. Such applications are vital in environmental monitoring, medical diagnostics, and industrial processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring good ventilation .
properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLIACSFNYSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2882409.png)
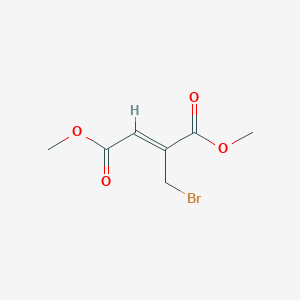
![4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2882411.png)
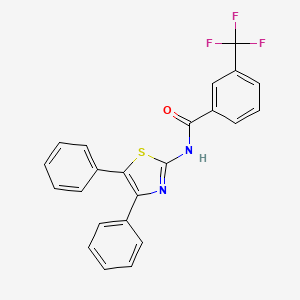
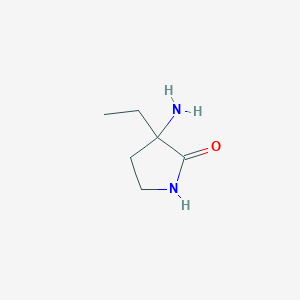
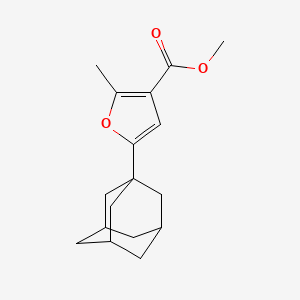

![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2882421.png)

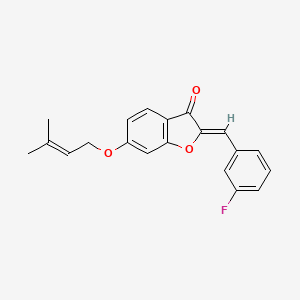
![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2882428.png)
![1-(4-Methylpiperidin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2882430.png)